molecular formula C19H37NO3 B15124940 N-Tetradecanoyl-Valine

N-Tetradecanoyl-Valine

Cat. No.: B15124940
M. Wt: 327.5 g/mol
InChI Key: XGYJHOKDLDLGLP-SFHVURJKSA-N
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Description

N-Tetradecanoyl-Valine is a valine derivative acylated with a tetradecanoyl (14-carbon) chain. Its IUPAC name is sodium;(2S)-3-methyl-2-(tetradecanoylamino)butanoate (CAS: 58185-39-0) . The compound exists as a sodium salt, enhancing its solubility in aqueous environments compared to free acid forms. Structurally, it combines the hydrophobic tetradecanoyl chain with the polar amino acid valine, creating an amphiphilic molecule.

Properties

Molecular Formula

C19H37NO3

Molecular Weight

327.5 g/mol

IUPAC Name

(2S)-3-methyl-2-(tetradecanoylamino)butanoic acid

InChI

InChI=1S/C19H37NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(21)20-18(16(2)3)19(22)23/h16,18H,4-15H2,1-3H3,(H,20,21)(H,22,23)/t18-/m0/s1

InChI Key

XGYJHOKDLDLGLP-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Tetradecanoyl-Valine can be synthesized through the reaction of L-Valine with tetradecanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or chloroform. The process involves the formation of an amide bond between the amino group of valine and the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Tetradecanoyl-Valine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Tetradecanoyl-Valine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Tetradecanoyl-Valine involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors. For instance, it may inhibit the growth of certain bacteria by interfering with their quorum sensing mechanisms . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings:

Chain Length and Hydrophobicity: Longer acyl chains (e.g., C14 in this compound vs. C16 in N-Hexadecanoyl-L-valine) increase hydrophobicity, impacting lipid bilayer interactions and solubility. This compound's sodium salt form improves aqueous solubility compared to non-salt derivatives. Shorter chains (e.g., C2 in N-Acetyl-L-valine) enhance hydrophilicity, making them suitable for ion-binding studies .

Structural Variations: Ester vs. Amide Linkage: N-Dodecyloxycarbonyl-D-valine features an ester group (C-O-C=O), while this compound has an amide bond (N-C=O). Esters are more prone to hydrolysis, affecting stability .

Applications: Pharmaceuticals: Valsartan impurities (N-valeryl, N-butyryl) highlight the role of acylated valine derivatives in drug degradation pathways . Synthesis: N-Hexadecanoyl-L-valine is synthesized with high yields (93–96%), suggesting scalability for industrial use . Surfactants/Drug Delivery: The amphiphilic nature of this compound and N-Hexadecanoyl-L-valine makes them candidates for micelle formation or lipid-based delivery systems.

Physicochemical Properties and Stability

  • This compound: As a sodium salt, it likely exhibits higher thermal stability and solubility in polar solvents than its free acid form.
  • N-Acetyl-L-valine : Smaller size and polar groups enable participation in ion-clustering reactions, with ΔrG° values reported for Li⁺/Na⁺ binding .
  • N-Dodecyloxycarbonyl-D-valine : The ester group may reduce stability under acidic or alkaline conditions compared to amide-linked derivatives.

Biological Activity

N-Tetradecanoyl-Valine, also referred to as N-(1-oxotetradecyl)-L-valine, is a derivative of the essential amino acid L-valine, characterized by a tetradecanoyl fatty acid group attached to its nitrogen. This modification is significant as it enhances the compound's biological activities, particularly in antimicrobial properties and potential applications in drug delivery systems.

  • Molecular Formula : C19H37NO3
  • Molecular Weight : 327.5 g/mol
  • Structure : The compound features an amide bond between L-valine and tetradecanoic acid, which influences its solubility and interaction with biological membranes.

Biological Activities

  • Antimicrobial Properties :
    This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that fatty acid derivatives, including this compound, can disrupt microbial membranes, leading to cell lysis and death. This property makes it a candidate for developing new antimicrobial agents .
  • Enhancement of Drug Delivery :
    The acylation of L-valine with a tetradecanoyl group increases the permeability of membranes, facilitating the transport of therapeutic macromolecules. This characteristic is particularly valuable for enhancing the oral bioavailability of peptides and proteins .
  • Interaction with Cellular Membranes :
    The unique structure of this compound allows it to interact effectively with lipid bilayers, altering their fluidity and permeability. Such interactions can enhance the absorption of hydrophilic drugs when administered orally .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with other fatty acid derivatives of L-valine is useful:

Compound NameStructure TypeUnique Features
L-ValineAmino AcidEssential amino acid; not fatty-acid modified
N-Hexanoyl-L-valineFatty Acid DerivativeShorter carbon chain (hexanoyl)
N-Octanoyl-L-valineFatty Acid DerivativeMedium carbon chain (octanoyl); different solubility
N-Dodecanoyl-L-valineFatty Acid DerivativeLonger carbon chain (dodecanoyl); different activity
This compound Fatty Acid Derivative Specific tetradecanoyl modification enhances membrane interaction

This compound stands out due to its specific tetradecanoyl modification, which may enhance its interaction with cellular membranes compared to shorter or longer chain derivatives .

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to increased permeability and cell death .
  • Drug Delivery Applications : Research highlighted that acylated amino acids like this compound can serve as effective permeation enhancers for oral delivery systems. In vitro studies showed improved absorption rates of model peptides when co-administered with this compound .

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